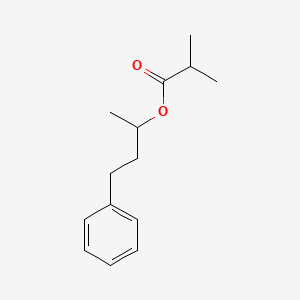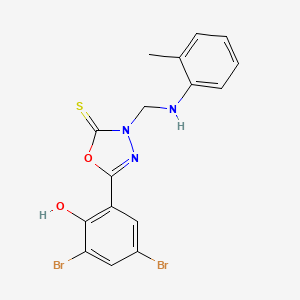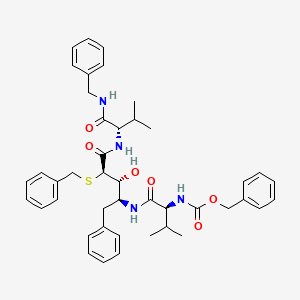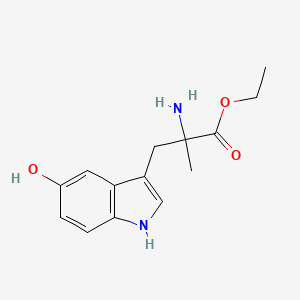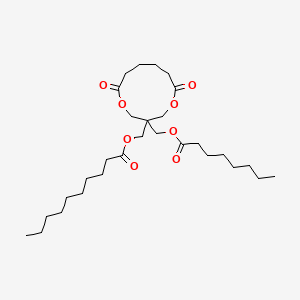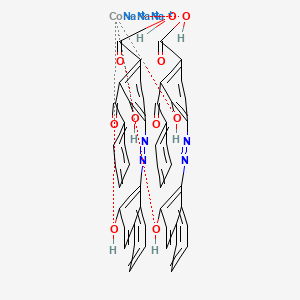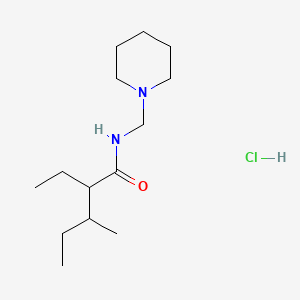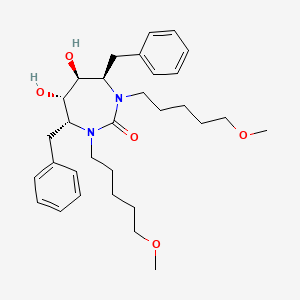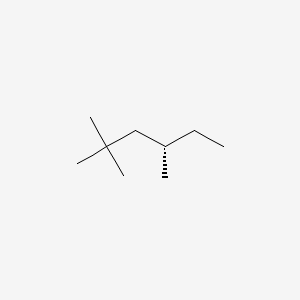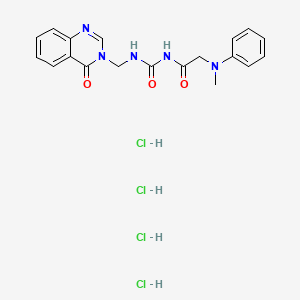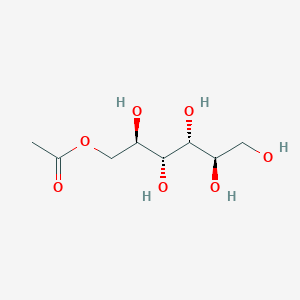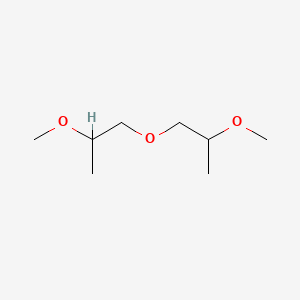
Propane, 1,1'-oxybis(2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1’-oxybis(2-methoxy-) typically involves the reaction of 2-methoxypropanol with a suitable dehydrating agent to form the ether linkage . Common dehydrating agents used in this reaction include sulfuric acid or phosphorus pentoxide . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Propane, 1,1’-oxybis(2-methoxy-) can be scaled up using continuous flow reactors . This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-methoxypropanol and the dehydrating agent into the reactor, followed by the removal of the product and any by-products .
Chemical Reactions Analysis
Types of Reactions
Propane, 1,1’-oxybis(2-methoxy-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted ethers .
Scientific Research Applications
Propane, 1,1’-oxybis(2-methoxy-) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Propane, 1,1’-oxybis(2-methoxy-) exerts its effects involves the interaction of its ether linkage with various molecular targets . The compound can act as a Lewis base, donating electron pairs to electrophilic centers in chemical reactions . This interaction can lead to the formation of new chemical bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-]: This compound has a similar structure but with methyl groups instead of methoxy groups.
Propane, 1,1’-oxybis[2-chloro-]: This compound contains chloro groups instead of methoxy groups.
Propane, 2,2′-oxybis[1-methoxy-]: This compound has a similar ether linkage but with different substitution patterns.
Uniqueness
Propane, 1,1’-oxybis(2-methoxy-) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . Its methoxy groups provide increased solubility in organic solvents and enhance its reactivity in nucleophilic substitution reactions .
Properties
CAS No. |
63019-84-1 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methoxy-1-(2-methoxypropoxy)propane |
InChI |
InChI=1S/C8H18O3/c1-7(9-3)5-11-6-8(2)10-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
LQJWWOYBOHBPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


